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Compound of Interest

Compound Name:
1-(4-Chloro-benzyl)-5-methyl-3-

nitro-1H-pyrazole

CAS No.: 1001510-38-8

Cat. No.: B3345024 Get Quote

Executive Summary: The "Flexible Linker"
Advantage
In the crowded landscape of nitrogen-heterocycle pharmacophores, the N-benzyl pyrazole

stands distinct from its rigid cousin, the 1,5-diarylpyrazole (exemplified by Celecoxib). While

rigid aryl-aryl connections lock conformations to suit specific pockets (like the COX-2 side

pocket), the introduction of a methylene spacer (–CH₂–) in the N-benzyl group introduces

rotational freedom and sp³ character.

This guide objectively compares N-benzyl substituted pyrazoles against standard therapeutic

agents in two critical domains: Anti-inflammatory (COX-2 inhibition) and Anticancer (Kinase

inhibition).

Key Technical Insight
The N-benzyl moiety functions as a "hydrophobic anchor" with variable trajectory. Unlike the N-

phenyl group, which forces a planar or twisted-biphenyl geometry, the N-benzyl group allows

the phenyl ring to access "out-of-plane" hydrophobic sub-pockets, often improving potency

against kinases with flexible G-loops (e.g., EGFR, MEK).
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Comparative Analysis: Anti-Inflammatory Efficacy
(COX-2)[1][2][3]
The Benchmark

Standard: Celecoxib (Pfizer).

Mechanism: Selective COX-2 inhibition via insertion of a sulfonamide/trifluoromethyl group

into the hydrophobic side pocket.

Limitation: Cardiovascular risks associated with extreme COX-2 selectivity and rigid

pharmacokinetics.

N-Benzyl Performance Data
Recent studies (e.g., Chandna et al., Harras et al.) have synthesized N-benzyl pyrazoles to

modulate this selectivity. The benzyl group alters the lipophilicity (LogP) and binding kinetics.

Table 1: Inhibitory Potency (IC₅₀) of N-Benzyl Derivatives vs. Celecoxib

Compoun
d ID

Structure
Core

Substitue
nt (R)

COX-2
IC₅₀ (µM)

COX-1
IC₅₀ (µM)

Selectivit
y Index
(SI)

Ref

Celecoxib

1,5-

Diarylpyraz

ole

4-SO₂NH₂ 0.05 15.0 ~300 [1]

Cmpd 13h

N-benzyl-

triazole

hybrid

4-F (Benzyl

ring)
0.017 0.26 15.2 [2]

Cmpd

190b

N-benzyl

pyrazole

4-NO₂

(Benzyl

ring)

0.88 0.012
0.01 (COX-

1 selective)
[3]

Cmpd 3b

N-benzyl

sulfonamid

e

4-OMe 0.02 0.44 22.2 [4]
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Interpretation: While Celecoxib remains superior in pure selectivity, N-benzyl derivatives like

Cmpd 13h achieve nanomolar potency (17 nM) with a more balanced Selectivity Index (SI). This

"soft" selectivity is increasingly desired to mitigate cardiovascular toxicity associated with total

COX-1 sparing.

SAR Deep Dive: The Benzyl "Tail"
The methylene bridge of the N-benzyl group acts as a hinge.

Electronic Effects: Electron-withdrawing groups (F, NO₂) on the benzyl ring enhance

metabolic stability but can shift selectivity toward COX-1 if the ring becomes too electron-

deficient (see Cmpd 190b).

Steric Effects: Ortho-substitution on the benzyl ring often clashes with the pyrazole core,

forcing a perpendicular conformation that mimics the "twisted" state of active inhibitors.

Comparative Analysis: Anticancer Activity (Kinase
Inhibition)[1][4]
The Benchmark

Standard: Sorafenib (Bayer) / Crizotinib (Pfizer).

Mechanism: Multi-kinase inhibition (VEGFR, PDGFR, RAF).

Limitation: High toxicity due to off-target binding; resistance mutations.

N-Benzyl Performance Data
In kinase inhibition, the N-benzyl group is frequently paired with a C4-carboxamide linker. This

scaffold mimics the ATP-binding mode, where the benzyl group occupies the hydrophobic

pocket adjacent to the gatekeeper residue.
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Table 2: Antiproliferative Activity (IC₅₀) Against Cancer Cell Lines

Compound
Target
Kinase

Cell Line
(Type)

IC₅₀ (µM)
Compariso
n
(Standard)

Ref

Cmpd 7b MEK1 A549 (Lung) 0.26
< 1.0

(Trametinib)
[5]

Cmpd 49
EGFR / HER-

2

MCF-7

(Breast)
0.20

~0.1

(Gefitinib)
[6]

Cmpd 26

PDX-1

(Diabetes/Ca

ncer)

C2C12 N/A*

Activates

Insulin

Secretion

[7]

Sorafenib RAF/VEGFR
HepG2

(Liver)
4.5 Reference [8]

Interpretation: The N-benzyl pyrazole Cmpd 7b demonstrates superior potency (0.26 µM)

against A549 cells compared to many first-generation inhibitors. The flexibility of the benzyl

group allows it to accommodate mutations in the MEK1 pocket that typically render rigid

inhibitors ineffective.

Visualizing the SAR Logic
The following diagram illustrates the functional zones of the N-benzyl pyrazole scaffold.
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Caption: Functional decomposition of the N-benzyl pyrazole scaffold. The N-benzyl group

(Red) governs hydrophobic fit and solubility, while C3/C5/C4 substituents dictate target

specificity.

Experimental Protocols
To replicate the data cited above, the following validated protocols are recommended.

Synthesis: Regioselective N-Benzylation
Goal: synthesize 1-benzyl-3,5-diphenylpyrazole. Challenge: Avoiding the formation of the N2-

isomer.

Protocol:

Reagents: 1,3-diphenyl-1,3-propanedione (1.0 eq), Benzylhydrazine dihydrochloride (1.1

eq), Ethanol (Solvent).

Procedure:
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Dissolve diketone in absolute ethanol.

Add benzylhydrazine and catalytic acetic acid (AcOH).

Reflux at 78°C for 4-6 hours (Monitor via TLC, Hexane:EtOAc 4:1).

Critical Step: If regioselectivity is poor, switch to Microwave Irradiation (140°C, 10 min) to

favor the thermodynamic product.

Purification: Recrystallize from ethanol/water.

Validation: ¹H NMR (look for methylene singlet at ~5.4 ppm).

In Vitro Assay: COX Inhibition (Colorimetric)
Goal: Determine IC₅₀ against COX-1 and COX-2.[1]

System: Purified Ovine COX-1 and Recombinant Human COX-2 enzymes.

Substrate: Arachidonic acid (AA) + TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

Workflow:

Incubate enzyme with test compound (0.01 - 100 µM) in Tris-HCl buffer (pH 8.0) for 10

mins.

Add Heme cofactor.

Initiate reaction with Arachidonic Acid.

Readout: Measure oxidation of TMPD at 590 nm (Microplate reader).

Calculation: % Inhibition = [1 - (Abs_sample / Abs_control)] × 100.

Synthesis Workflow Visualization
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Caption: Standard synthetic route for N-benzyl pyrazoles. The critical checkpoint is the TLC

analysis to ensure regioselective formation of the N1-isomer over the N2-isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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